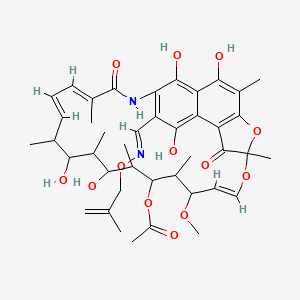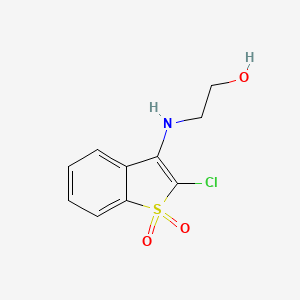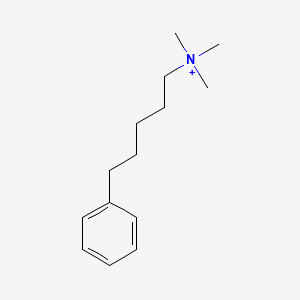
1,4-Dioxacyclooctadecane-5,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxacyclooctadecane-5,18-dione is an organic compound with the molecular formula C₁₆H₂₈O₄ and a molecular weight of 284.391 g/mol This compound is characterized by its unique structure, which includes two oxygen atoms incorporated into an 18-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclooctadecane-5,18-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diols and dicarboxylic acids in the presence of a catalyst to facilitate the formation of the cyclic structure . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacyclooctadecane-5,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1,4-Dioxacyclooctadecane-5,18-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dioxacyclooctadecane-5,18-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Dioxacyclooctadecane-5,18-dione include other cyclic ethers and lactones, such as:
Uniqueness
This compound is unique due to its specific ring size and the presence of two oxygen atoms within the ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and stability .
Properties
CAS No. |
40988-44-1 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
1,4-dioxacyclooctadecane-5,18-dione |
InChI |
InChI=1S/C16H28O4/c17-15-11-9-7-5-3-1-2-4-6-8-10-12-16(18)20-14-13-19-15/h1-14H2 |
InChI Key |
ONLOJWVZFUYJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)OCCOC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


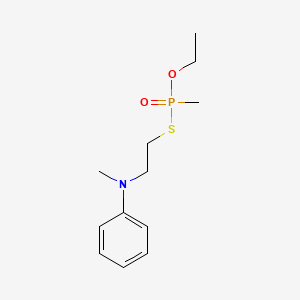
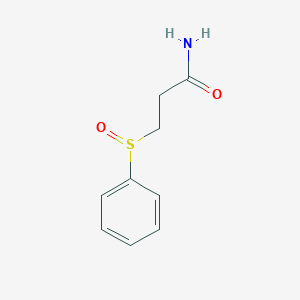
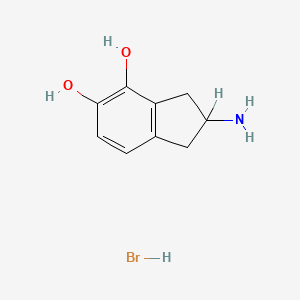


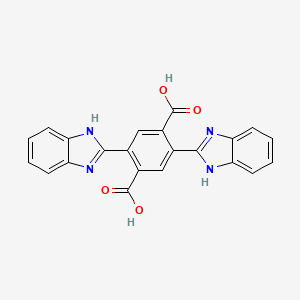
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
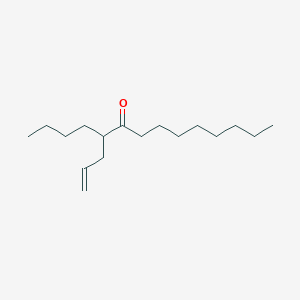
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

